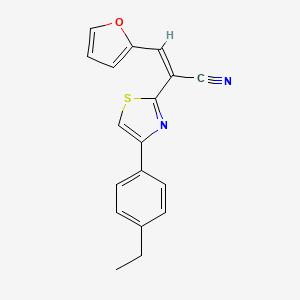

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile

Beschreibung

(Z)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-ethylphenyl group at the 4-position and a furan-2-yl moiety at the acrylonitrile β-position. The Z-configuration of the acrylonitrile double bond is critical for its structural and electronic properties, influencing molecular planarity and intermolecular interactions.

Eigenschaften

IUPAC Name |

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-2-13-5-7-14(8-6-13)17-12-22-18(20-17)15(11-19)10-16-4-3-9-21-16/h3-10,12H,2H2,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSWUVMGACYXGT-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CO3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a complex organic compound notable for its unique structural features, including a thiazole ring, a furan moiety, and an acrylonitrile functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

- Molecular Formula : C18H14N2OS

- Molecular Weight : 306.38 g/mol

- IUPAC Name : (Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile may exhibit various biological activities, including:

Antitumor Activity

A study investigating the anticancer effects of thiazole-based compounds found that several derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds similar to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile demonstrated significant growth inhibition in HT29 and A549 cell lines, with IC50 values reported as low as 1.61 µg/mL for structurally related compounds .

Anticonvulsant Activity

In a separate investigation into the anticonvulsant properties of thiazole derivatives, certain compounds displayed effective protection against seizures in animal models. Although direct studies on this specific compound are lacking, the evidence supporting thiazoles as a class with anticonvulsant activity is compelling .

Predictive Models and Computational Studies

Computational methods have been employed to predict the biological activity of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile. These models suggest that the compound may interact with specific biological targets, enhancing its therapeutic potential. Structure-based drug design approaches can further refine these predictions by identifying key interactions within target proteins .

Summary of Biological Activities

| Activity Type | Potential Efficacy | Notes |

|---|---|---|

| Antitumor | High | Significant cytotoxicity against cancer cells |

| Anticonvulsant | Moderate | Similar structures show efficacy |

| Antimicrobial | Unknown | Requires further investigation |

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing thiazole and furan moieties. For instance, derivatives of thiazole have shown promising activity against various cancer cell lines. In one study, thiazole-integrated pyridine derivatives demonstrated significant growth inhibition against cancer cell lines such as PC3 and MCF-7, with IC50 values indicating potent anti-breast cancer efficacy . The presence of electron-withdrawing groups in these compounds enhances their biological activity.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |

| Thiazole Analog | HT29 | 2.01 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have reported that thiazole derivatives exhibit good antibacterial and antifungal activities. For example, certain thiazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL against various bacterial strains . The electron-withdrawing nature of substituents on the phenyl ring plays a crucial role in enhancing these activities.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/mL) | Activity Type | Reference |

|---|---|---|---|

| Thiazole Derivative A | 93.7 | Antibacterial | |

| Thiazole Derivative B | 7.8 | Antifungal |

Synthetic Applications

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile serves as a valuable building block in organic synthesis. Its synthesis typically involves multi-step organic reactions that can produce more complex structures:

- Formation of Thiazole Ring : The thiazole ring is synthesized by reacting appropriate aldehydes with thiosemicarbazide under acidic conditions.

- Nitration : The thiazole derivative can be nitrated to introduce functional groups that enhance reactivity.

- Amination : Reduction of nitro groups to amino groups allows for further functionalization, leading to diverse derivatives with potential biological activities .

Computational Studies

Computational methods have been employed to predict the biological activity of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile through structure-activity relationship (SAR) analyses. These studies suggest that the compound may interact with specific biological targets, enhancing its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of acrylonitrile derivatives with heteroaromatic substituents. Key structural analogs include:

Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] ():

- Replaces the thiazole ring with a benzothiazole system and substitutes the 4-ethylphenyl group with a 3,4,5-trimethoxyphenyl moiety.

- Exhibits potent anticancer activity (average GI50: 0.021–12.2 μM) due to enhanced planarity and electron-donating methoxy groups, which may improve DNA intercalation or kinase inhibition .

(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-furyl)acrylonitrile (7i) ():

- Features an E-configuration and a benzothiazole instead of a simple thiazole.

- Lower melting point (138–140°C) compared to bulkier analogs, reflecting reduced molecular rigidity .

(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile ():

- Substitutes the ethyl group with a chloro atom, introducing electron-withdrawing effects. This may alter binding affinity in biological targets via halogen bonding .

Physicochemical and Spectroscopic Properties

- Spectroscopic Data :

Comparative Data Table

Q & A

Q. Table 1: Comparative Reactivity of Substituents

| Substituent | HOMO-LUMO Gap (eV) | IC50 (EGFR, µM) |

|---|---|---|

| 4-Ethylphenyl | 4.1 | 0.8 |

| 4-Nitrophenyl | 3.9 | 0.5 |

| 3,4-Dimethylphenyl | 4.3 | 1.2 |

| Data from DFT and enzyme assays |

Q. Table 2: Key Spectroscopic Signals

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.4 (thiazole-H), δ 6.8 (furan-H) |

| ¹³C NMR | δ 160 (C≡N), δ 120 (thiazole-C) |

| IR | 2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=C) |

| Data from structural studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.